molecular formula C19H10F7N3O4 B3875930 2,3,5,6-tetrafluoro-N-[(E)-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylideneamino]-4-(trifluoromethyl)aniline

2,3,5,6-tetrafluoro-N-[(E)-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylideneamino]-4-(trifluoromethyl)aniline

Cat. No.: B3875930
M. Wt: 477.3 g/mol
InChI Key: UEDMJSZYTCUDEN-OAHLVZFQSA-N
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Description

2,3,5,6-tetrafluoro-N-[(E)-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylideneamino]-4-(trifluoromethyl)aniline is a complex organic compound characterized by its multiple fluorine atoms and a unique structure that includes a furan ring and a nitrophenyl group

Preparation Methods

The synthesis of 2,3,5,6-tetrafluoro-N-[(E)-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylideneamino]-4-(trifluoromethyl)aniline typically involves multiple steps, starting with the preparation of the furan and nitrophenyl intermediates. These intermediates are then subjected to a series of reactions, including halogenation and condensation, to introduce the fluorine atoms and form the final compound. Industrial production methods may involve the use of specialized reagents and catalysts to optimize yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the nitrophenyl group.

    Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3,5,6-tetrafluoro-N-[(E)-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylideneamino]-4-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The presence of multiple fluorine atoms enhances its binding affinity and stability, allowing it to modulate biological pathways effectively. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Compared to other fluorinated compounds, 2,3,5,6-tetrafluoro-N-[(E)-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylideneamino]-4-(trifluoromethyl)aniline stands out due to its unique combination of a furan ring and a nitrophenyl group. Similar compounds include:

  • 2,3,5,6-tetrafluoroterephthalonitrile
  • 2,3,5,6-tetrafluorophenol These compounds share some structural similarities but differ in their specific functional groups and applications.

Properties

IUPAC Name

2,3,5,6-tetrafluoro-N-[(E)-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylideneamino]-4-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10F7N3O4/c1-32-11-4-2-8(29(30)31)6-10(11)12-5-3-9(33-12)7-27-28-18-16(22)14(20)13(19(24,25)26)15(21)17(18)23/h2-7,28H,1H3/b27-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDMJSZYTCUDEN-OAHLVZFQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)C=NNC3=C(C(=C(C(=C3F)F)C(F)(F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)/C=N/NC3=C(C(=C(C(=C3F)F)C(F)(F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10F7N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30416574
Record name ST073728
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30416574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5653-53-2
Record name ST073728
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30416574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,5,6-tetrafluoro-N-[(E)-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylideneamino]-4-(trifluoromethyl)aniline
Reactant of Route 2
Reactant of Route 2
2,3,5,6-tetrafluoro-N-[(E)-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylideneamino]-4-(trifluoromethyl)aniline
Reactant of Route 3
Reactant of Route 3
2,3,5,6-tetrafluoro-N-[(E)-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylideneamino]-4-(trifluoromethyl)aniline
Reactant of Route 4
Reactant of Route 4
2,3,5,6-tetrafluoro-N-[(E)-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylideneamino]-4-(trifluoromethyl)aniline
Reactant of Route 5
Reactant of Route 5
2,3,5,6-tetrafluoro-N-[(E)-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylideneamino]-4-(trifluoromethyl)aniline
Reactant of Route 6
Reactant of Route 6
2,3,5,6-tetrafluoro-N-[(E)-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylideneamino]-4-(trifluoromethyl)aniline

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